N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of action
The compound “N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide” belongs to the class of indole derivatives . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of action
Indole derivatives often interact with their targets through the indole nucleus, which can form various types of chemical bonds and interactions .
Biochemical pathways
Given the wide range of biological activities of indole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Indole derivatives are generally well-absorbed and can cross biological membranes due to their lipophilic nature .
Result of action
Based on the biological activities of indole derivatives, this compound might have effects on cell proliferation, inflammation, oxidative stress, and other cellular processes .
Preparation Methods
The synthesis of N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the diethylamino and oxoethyl groups. The final step involves the coupling of the indole derivative with the 2-methoxyphenylmethyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the amide bond.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-19(18-11-7-8-12-20(18)27)23(29)24(30)25-14-17-10-6-9-13-21(17)31-3/h6-13,15H,4-5,14,16H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPNYDGXWDRMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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